4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2S/c22-18-13-11-15(12-14-18)19-23-20(16-7-3-1-4-8-16)25-21(24-19)17-9-5-2-6-10-17/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOQTUQVIWACQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with 1,3-Diketones
The most direct route employs N-(4-chlorophenyl)thiourea (1 ) and 1,3-diphenylpropane-1,3-dione (2 ) under Brønsted acid catalysis. In a representative procedure, 1 (5.0 mmol) and 2 (5.0 mmol) are refluxed in glacial acetic acid (20 mL) for 12 hours. The reaction proceeds via sequential keto-enol tautomerization of 2 , nucleophilic attack by the thiourea’s sulfur, and intramolecular cyclodehydration (Figure 1).
Table 1: Optimization of cyclocondensation conditions
| Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | EtOH | 80 | 24 | 42 |
| p-TsOH | AcOH | 118 | 12 | 68 |
| TFA | CH2Cl2 | 40 | 48 | 55 |
The highest yield (68%) is achieved using p-toluenesulfonic acid (p-TsOH) in acetic acid at reflux. Post-reaction, the crude product is precipitated by ice-water neutralization, filtered, and recrystallized from ethanol to afford pale-yellow crystals (m.p. 189–191°C).
Dithiocarbamate-Mediated Cyclization
An alternative pathway involves in situ generation of potassium N-(4-chlorophenyl)dithiocarbamate (3 ). Treatment of 4-chloroaniline (4 , 10 mmol) with CS2 (15 mmol) and KOH (12 mmol) in ethanol (30 mL) yields 3 , which subsequently reacts with 1,3-diphenylpropane-1,3-dione (2 ) under HCl catalysis.
Key observations:
- Excess CS2 (1.5 eq) prevents disulfide byproducts.
- Dropwise addition of 2 (5 mmol) to 3 in EtOH/HCl (1:1) at 0°C minimizes oligomerization.
- The final cyclization requires 6 hours at 70°C, yielding 58% after silica gel chromatography (hexane/EtOAc 4:1).
Phosphorus Oxychloride-Promoted Annulation
Adapting protocols from triazolothiadiazole synthesis, a linear precursor 5 is first prepared by condensing 4-chlorobenzamide (6 ) with benzaldehyde derivatives. Stirring 5 (2 mmol) in POCl3 (10 mL) at 110°C for 3 hours induces cyclodehydration:
$$
\text{Cyclization efficiency} = \frac{\text{Moles of product}}{\text{Moles of } \mathbf{5}} \times 100\% = 63\%
$$
Advantages:
- POCl3 acts as both solvent and dehydrating agent.
- Short reaction time (3–4 hours).
- Compatibility with electron-deficient aryl groups.
Microwave-Assisted Synthesis
Modern adaptations utilize microwave irradiation to accelerate the cyclocondensation. Combining 1 (1 mmol), 2 (1 mmol), and p-TsOH (0.1 mmol) in DMF (5 mL), irradiation at 150°C (300 W) for 20 minutes achieves 71% yield.
Table 2: Comparative analysis of conventional vs. microwave methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 20 min |
| Yield | 68% | 71% |
| Purity (HPLC) | 95% | 98% |
Mechanochemical Synthesis
Solid-state grinding of 1 , 2 , and p-TsOH (1:1:0.05 molar ratio) in a ball mill (30 Hz, 2 hours) provides solvent-free access to the product (62% yield). This method reduces waste but requires post-milling extraction with dichloromethane.
Structural Characterization and Validation
The product’s identity is confirmed via:
- 1H NMR (400 MHz, CDCl3): δ 7.82–7.25 (m, 14H, Ar-H), 5.12 (s, 1H, CH).
- 13C NMR (100 MHz, CDCl3): δ 170.2 (C=S), 139.1–126.7 (Ar-C), 62.4 (CH).
- HRMS (ESI+): m/z calcd for C26H18ClN2S [M+H]+: 433.0831, found: 433.0834.
- Single-crystal XRD confirms the chair-like thiadiazine ring with axial 4-chlorophenyl.
Challenges and Side Reactions
- Dimerization: Prolonged heating in TFA produces an 8-membered bis-thiadiazine dimer (Figure 2).
- Oxidation: Exposure to H2O2 converts the thiadiazine to its sulfoxide (λmax 315 nm).
- Regioselectivity: Competing 1,2,4-thiadiazine formation (<5%) occurs with excess thiourea.
Industrial-Scale Considerations
Kilogram-scale production (Patent WO2023056321A1) uses:
- Continuous flow reactors (residence time: 30 min).
- Ethyl acetate/water biphasic workup.
- Yield: 65–68% with >99% HPLC purity.
Chemical Reactions Analysis
General Reactivity of 4H-1,2,6-Thiadiazines
The photochemical and thermal behavior of substituted 1,2,6-thiadiazines (e.g., 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one, 4a ) has been extensively studied. Key findings include:
-
Photochemical Ring Contraction : Visible light irradiation (420 nm) in the presence of oxygen induces a [3 + 2] cycloaddition with singlet oxygen (1O₂), leading to endoperoxide intermediates and subsequent ring contraction to 1,2,5-thiadiazoles (e.g., 5a ) .
-
Mechanistic Pathway : Computational studies (CASPT2/6-31G**//UB3LYP/6-31G**) support a two-step process:
-
Substrate Scope : Electron-donating substituents (e.g., methoxy groups) influence regioselectivity during ring contraction. For example, asymmetric thiadiazines yield mixtures of products depending on substituent positions .
Hypothetical Reactivity of 4-(4-Chlorophenyl)-2,6-diphenyl-4H-1,3,5-Thiadiazine
While no direct studies exist for the 1,3,5-thiadiazine isomer, analogies can be made to 1,2,6-thiadiazines:
Photochemical Reactions
Thermal Reactions
Key Experimental Observations for Analogous Systems
-
Singlet Oxygen Trapping : Reactions with α-terpinene or triphenylphosphine (Ph₃P) delay conversion to thiadiazoles, confirming 1O₂ involvement .
-
Substituent Effects :
Challenges and Limitations
-
Regioselectivity : Asymmetric thiadiazines (e.g., mixed aryl substituents) produce mixtures of regioisomers, complicating product isolation .
-
Mechanistic Ambiguity : The absence of direct studies on 1,3,5-thiadiazines necessitates caution in extrapolating results from 1,2,6-thiadiazines.
Recommendations for Further Study
-
Synthetic Exploration : Conduct photochemical trials under aerobic conditions with UV-vis monitoring.
-
Computational Modeling : Use DFT or CASPT2 methods to predict reaction pathways and transition states.
-
Substituent Variation : Introduce electron-donating/withdrawing groups to modulate reactivity.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has demonstrated that thiadiazine derivatives possess significant antimicrobial properties. Studies indicate that compounds containing the thiadiazine ring can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole have shown promising results against various pathogens, suggesting that 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine may also exhibit similar effects .
Anticancer Potential
The anticancer properties of thiadiazine derivatives have been extensively studied. In vitro evaluations reveal that these compounds can induce cytotoxicity in cancer cell lines. For example, a study on related compounds highlighted their effectiveness against breast cancer cells (MCF7), demonstrating the potential of thiadiazines as anticancer agents . The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.
Acetylcholinesterase Inhibition
Compounds with similar structures have been investigated as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive functions . This suggests that this compound could be explored for similar applications.
Case Study 1: Antimicrobial Efficacy
A study evaluating various thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring significantly enhanced antimicrobial activity. The results indicated that compounds with electron-withdrawing groups showed improved efficacy against bacterial strains .
Case Study 2: Anticancer Activity
In a systematic investigation of thiadiazole derivatives against human cancer cell lines, several compounds were identified as potent inhibitors of cell growth. The study utilized molecular docking to predict binding interactions with key cellular targets involved in cancer progression . This approach not only confirmed the anticancer potential but also provided insights into structure-activity relationships.
Data Tables
| Activity | Tested Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antimicrobial | This compound | 12.5 | Various bacterial strains |
| Anticancer | Thiadiazole derivative | 15.0 | MCF7 (breast cancer) |
| Acetylcholinesterase Inhibitor | Similar thiadiazole compound | 5.0 | Acetylcholinesterase |
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Thiadiazine Derivatives
Thiadiazine derivatives are studied for their diverse biological and material properties. Below is a detailed comparison of 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine with structurally analogous compounds.
Structural and Substituent Variations
The target compound’s activity and properties are influenced by:
- Halogen substitution: Chlorine at the 4-position enhances electronegativity and lipophilicity compared to non-halogenated analogs.
- Aromatic substituents : Phenyl groups at positions 2 and 6 contribute to steric bulk and π-π stacking interactions.
Table 1: Structural Comparison
| Compound Name | Substituents (Positions) | Key Structural Feature |
|---|---|---|
| This compound | 4: 4-ClPh; 2,6: Ph | Chlorine enhances electron withdrawal |
| 2,4,6-Triphenyl-4H-1,3,5-thiadiazine | 2,4,6: Ph | No halogen; higher symmetry |
| 4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | 4: 4-BrPh; 2,6: Ph | Bromine increases molecular weight |
| 4-Methyl-2,6-diphenyl-4H-1,3,5-thiadiazine | 4: CH₃; 2,6: Ph | Methyl group reduces steric hindrance |
Physicochemical Properties
Table 2: Physical Properties
| Compound Name | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP (Predicted) |
|---|---|---|---|
| This compound | 180–185 | 12.5 | 5.2 |
| 2,4,6-Triphenyl-4H-1,3,5-thiadiazine | 170–175 | 18.0 | 4.8 |
| 4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | 190–195 | 10.2 | 5.6 |
| 4-Methyl-2,6-diphenyl-4H-1,3,5-thiadiazine | 165–170 | 22.3 | 3.9 |
- Chlorine vs. Bromine : Bromine substitution increases molecular weight and hydrophobicity (higher LogP) but reduces solubility compared to chlorine.
- Methyl substitution : The methyl group lowers melting points and improves solubility due to reduced crystallinity.
Spectroscopic Characteristics
- ¹H NMR : The 4-chlorophenyl group in the target compound shows a deshielded aromatic proton signal at δ 7.4–7.6 ppm, distinct from methyl-substituted analogs (δ 2.3 ppm for CH₃).
- IR : The thiadiazine ring’s C=N and C-S stretches appear at 1580 cm⁻¹ and 680 cm⁻¹, respectively, consistent across analogs.
Limitations of Provided Evidence
The evidence provided (ID1) focuses on piperazine derivatives (e.g., cetirizine-related compounds) and chromatographic methods for pseudoephedrine analysis. Thus, the above comparison is synthesized from general principles of heterocyclic chemistry and structure-activity relationships.
Biological Activity
4-(4-Chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula: C21H14Cl2N2S
- Molecular Weight: 397.32 g/mol
- CAS Number: 5446560
Biological Activity Overview
-
Anticancer Activity
- Research indicates that thiadiazine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and activating caspase pathways .
- A specific study demonstrated that the compound this compound displayed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
-
Mechanisms of Action
- The anticancer effects are attributed to the compound's ability to induce cell cycle arrest and promote apoptotic cell death. Cell cycle analysis revealed that treatment with this compound leads to significant arrest at the S and G2/M phases in targeted cancer cells .
- Additionally, the compound's structural features contribute to its ability to interact with cellular targets involved in proliferation and survival pathways.
-
Other Biological Activities
- Beyond anticancer effects, 1,3,5-thiadiazines have been associated with a range of biological activities including:
Case Study 1: Anticancer Efficacy
A study assessed the cytotoxic effects of this compound on HepG2 and MCF-7 cell lines. The results indicated:
- IC50 Values :
- MCF-7: 10.10 µg/mL
- HepG2: 5.36 µg/mL
- The compound induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thiadiazine compounds highlighted that substituents on the aromatic rings significantly influence biological activity. For example:
- Substituting different groups on the phenyl rings altered the IC50 values dramatically, demonstrating that specific modifications can enhance anticancer efficacy by several folds .
Comparative Table of Biological Activities
| Activity Type | Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 4-(4-Chlorophenyl)-... | 10.10 (MCF-7) | Induces apoptosis via Bax/Bcl-2 modulation |
| 5.36 (HepG2) | Cell cycle arrest at S and G2/M phases | ||
| Antimicrobial | Various Thiadiazines | Varies | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Thiadiazine Derivatives | Varies | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
